2-chloro-N-(2-ethoxyphenyl)-5-[(2-phenylpropanoyl)amino]benzamide
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Overview
Description
2-chloro-N-(2-ethoxyphenyl)-5-[(2-phenylpropanoyl)amino]benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chloro group, an ethoxyphenyl group, and a phenylpropanoyl amide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-ethoxyphenyl)-5-[(2-phenylpropanoyl)amino]benzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Reduction of the nitro group to an amine.
Acylation: Introduction of the phenylpropanoyl group through an acylation reaction.
Substitution: Introduction of the chloro and ethoxyphenyl groups through substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-ethoxyphenyl)-5-[(2-phenylpropanoyl)amino]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the amide or other functional groups.
Substitution: The chloro and ethoxyphenyl groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium ethoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted benzamides.
Scientific Research Applications
2-chloro-N-(2-ethoxyphenyl)-5-[(2-phenylpropanoyl)amino]benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-ethoxyphenyl)-5-[(2-phenylpropanoyl)amino]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-chloro-N-(2-ethoxyphenyl)-5-[(2-phenylpropanoyl)amino]benzamide include:
- 3-chloro-N-(2-ethoxyphenyl)benzamide
- 2,4-dichloro-N-(2-ethoxyphenyl)benzamide
- N-(4-ethoxyphenyl)-2-{[(2E)-2-[(2E)-1-methyl-3-phenyl-2-propenylidene]hydrazino}(oxo)acetyl]amino}benzamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H23ClN2O3 |
---|---|
Molecular Weight |
422.9 g/mol |
IUPAC Name |
2-chloro-N-(2-ethoxyphenyl)-5-(2-phenylpropanoylamino)benzamide |
InChI |
InChI=1S/C24H23ClN2O3/c1-3-30-22-12-8-7-11-21(22)27-24(29)19-15-18(13-14-20(19)25)26-23(28)16(2)17-9-5-4-6-10-17/h4-16H,3H2,1-2H3,(H,26,28)(H,27,29) |
InChI Key |
CPQLVRNDMGNLJC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)NC(=O)C(C)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
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